3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene
Overview
Description
"3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene" is a compound belonging to the benzo[b]thiophene family. Benzo[b]thiophenes are heterocyclic compounds that have been studied for various applications due to their unique chemical properties.
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives, including compounds similar to the one , typically involves bromination, nitration, and other substitution reactions. For instance, Clarke, Scrowston, and Sutton (1973) investigated the bromination and other reactions of 4-methoxybenzo[b]thiophen derivatives (Clarke, Scrowston, & Sutton, 1973) Additionally, Kobayashi et al. (2010) demonstrated the synthesis of 3-substituted benzo[b]thiophenes from α-substituted 2-bromo-β-methoxystyrenes, which may be relevant to the synthesis of the compound (Kobayashi, Nakai, Fukamachi, & Konishi, 2010).
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substituents on this basic structure, such as methoxy and bromo groups, influence the overall molecular geometry and properties. For instance, the study by Hyeong Choi et al. (2010) on a related compound highlights the planar nature of the 3-methoxyphenyl unit and its impact on molecular structure (Choi, Shim, Han, Kang, & Sung, 2010).
Chemical Reactions and Properties
Benzo[b]thiophene derivatives undergo various chemical reactions, including electrophilic substitution, as discussed by Campaigne, Dinner, and Haseman (1971) (Campaigne, Dinner, & Haseman, 1971). These reactions are influenced by the nature of the substituents on the thiophene ring.
Scientific Research Applications
Synthesis Methods :
- 3-Benzo[b]thienyl-lithium, an intermediate for synthesizing 3-substituted benzo[b]thiophens, is derived from similar compounds (Dickinson & Iddon, 1968).
- A method to synthesize 3-substituted benzo[b]thiophenes from substituted 2-bromo-β-methoxystyrenes involves bromine-lithium exchange, sulfur reaction, and hydriodic acid treatment (Kobayashi et al., 2010).
- An improved synthesis method for 6-methoxy-2-(4-methoxyphenyl)benzothiophene using methanesulfonic acid, which enhances raloxifene hydrochloride production, has been developed (Liao Qing-jiang, 2003).
Pharmaceutical Applications :
- Synthesis of biologically active compounds like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol and methoxymethyl-substituted arylphenols was achieved (Akbaba et al., 2010).
- The synthesis of Arzoxifene, a pharmaceutical compound, utilized 6-Methoxy-2-(4-bromophenyl)benzo[b]thiophene as a key intermediate (Ji Ya-fei, 2011).
Chemical Properties and Reactions :
- Reactions of benzo[b]thiophen derivatives yield various products, including 2,7-disubstituted derivatives, through processes like dibromination and dinitration (Clarke et al., 1973).
- Studies on the self-condensation of 3-halogeno-4-methoxyphenylpropiolic acids show the formation of complex compounds like halogeno-naphthalene-dicarboxylic anhydrides (Baddar et al., 1968).
- Efficient synthesis of substituted benzo[b]thiophenes at lower temperatures with limited usage of reagents has been achieved, improving upon traditional methods (Pié & Marnett, 1988).
Novel Compounds and Reactions :
- Synthesis of unusual fused heterocycles like 2,3-diarylquinolines and 2,3-diaryltetrahydroquinolines using benzo[b]thiophene derivatives illustrates the versatility of these compounds in creating complex molecules (Fournier dit Chabert et al., 2006).
properties
IUPAC Name |
3-bromo-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2S/c1-18-11-5-3-10(4-6-11)16-15(17)13-8-7-12(19-2)9-14(13)20-16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZQHJDTPXYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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